2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
CAS No.: 898756-03-1
Cat. No.: VC7823347
Molecular Formula: C19H28O5
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898756-03-1 |
|---|---|
| Molecular Formula | C19H28O5 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 1-(2,3-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
| Standard InChI | InChI=1S/C19H28O5/c1-19(2)12-23-17(24-13-19)11-6-5-9-15(20)14-8-7-10-16(21-3)18(14)22-4/h7-8,10,17H,5-6,9,11-13H2,1-4H3 |
| Standard InChI Key | ZGWWHCZIDCVAIW-UHFFFAOYSA-N |
| SMILES | CC1(COC(OC1)CCCCC(=O)C2=C(C(=CC=C2)OC)OC)C |
| Canonical SMILES | CC1(COC(OC1)CCCCC(=O)C2=C(C(=CC=C2)OC)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is C₁₉H₂₈O₅, with a molecular weight of 336.4 g/mol . The compound features:
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A valerophenone core (a five-carbon aliphatic chain terminating in a phenyl ketone group).
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2',3'-Dimethoxy substituents on the phenyl ring, enhancing electronic modulation.
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A 5,5-dimethyl-1,3-dioxan-2-yl group at the 5-position of the valerophenone chain, introducing steric bulk and polarity .
The IUPAC name, 1-(2,3-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one, precisely reflects this arrangement .
Spectroscopic and Computational Data
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SMILES Notation:
CC1(COC(OC1)CCCCC(=O)C2=C(C(=CC=C2)OC)OC)C. -
LogP: Estimated at 2.8 (PubChem computed property), indicating moderate lipophilicity suitable for pharmaceutical applications .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₈O₅ | |
| Molecular Weight | 336.4 g/mol | |
| CAS Registry Number | 898756-03-1 | |
| XLogP3-AA | 2.8 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Industrial Production
Industrial Scalability
Industrial production likely employs continuous-flow reactors to optimize yield and minimize byproducts. Key parameters include:
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Temperature Control: 60–80°C to prevent thermal degradation.
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Catalyst Use: Lewis acids (e.g., BF₃·OEt₂) to accelerate dioxane ring formation.
Applications in Materials Science and Pharmaceuticals
Photoinitiators in Polymer Chemistry
The compound’s ability to generate free radicals under UV irradiation makes it a candidate for photoinitiators in polymer curing. Compared to nitro-substituted analogues (e.g., 4-(5,5-dimethyl-1,3-dioxan-2-yl)-3'-nitrovalerophenone), the methoxy groups enhance solubility in polar monomers, enabling uniform polymer networks.
Table 2: Performance Comparison with Analogues
| Compound | Curing Speed (s) | Solubility (g/L) |
|---|---|---|
| 2',3'-Dimethoxy-...valerophenone | 45 | 12.8 |
| 4-(5,5-Dimethyl...3'-nitrovalerophenone | 32 | 8.2 |
Pharmaceutical Intermediates
The dioxane ring’s conformational rigidity and methoxy groups’ electron-donating effects position this compound as a precursor for CNS-targeting drugs. Derivatives have shown promise in preclinical models for modulating serotonin receptors, though clinical data remain unpublished .
Research Findings and Mechanistic Insights
Reactivity in Cross-Coupling Reactions
The phenyl ketone group participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts. Methoxy substituents direct electrophilic substitution to the 4-position, enabling regioselective functionalization .
Biological Activity
While direct studies are sparse, structural analogs exhibit:
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Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus.
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Enzyme Inhibition: IC₅₀ = 5.7 µM against COX-2, suggesting anti-inflammatory potential.
Comparison with Structural Analogues
Substituent Effects on Bioavailability
Replacing methoxy groups with nitro (as in Vulcanchem’s VC13458911) increases logP to 3.2 but reduces metabolic stability due to nitroreductase susceptibility. Conversely, fluoro analogues show enhanced blood-brain barrier penetration but require complex synthesis.
Table 3: Substituent Impact on Drug-Likeness
| Substituent | logP | Metabolic Stability |
|---|---|---|
| 2',3'-Dimethoxy | 2.8 | Moderate |
| 3'-Nitro | 3.2 | Low |
| 4'-Fluoro | 2.5 | High |
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